molecular formula C8H8N2O2 B13005337 6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid

6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid

Cat. No.: B13005337
M. Wt: 164.16 g/mol
InChI Key: YNVTWWVAYKQIOD-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid (CAS 1782200-35-4) is a high-purity chemical compound intended for research and development applications. With a molecular formula of C8H8N2O2 and a molecular weight of 164.16 g/mol, this cyclopenta[d]pyrimidine derivative serves as a valuable synthetic intermediate in medicinal chemistry . Compounds based on the cyclopenta[d]pyrimidine scaffold are of significant interest in pharmaceutical research due to their diverse biological activities. This scaffold is a key structural motif in the exploration of novel therapeutic agents. For instance, closely related tricyclic derivatives, such as 6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidines, have been identified and studied as novel corticotropin-releasing factor 1 (CRF1) receptor antagonists, indicating potential for central nervous system (CNS) drug discovery . Furthermore, other analogues of the dihydrocyclopentapyrimidine core have demonstrated notable antioxidant activity in experimental models, such as inhibiting Fe2+-dependent oxidation of adrenaline in vitro . The carboxylic acid functional group on this compound provides a versatile handle for further chemical modification, making it a crucial building block for the synthesis of a wide array of more complex molecules for biological evaluation. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H8N2O2/c11-8(12)5-1-2-7-6(5)3-9-4-10-7/h3-5H,1-2H2,(H,11,12)

InChI Key

YNVTWWVAYKQIOD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC=NC=C2C1C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization from Acrylic Acid and Pyrimidine Precursors

A representative synthetic route involves:

  • Step 1: Coupling Reaction
    Reacting a substituted pyrimidine amine (e.g., 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine) with acrylic acid in the presence of metal catalysts such as nickel salts and cuprous halides, along with organic ligands and bases. This step forms an intermediate acrylic acid derivative attached to the pyrimidine ring.

  • Step 2: Intramolecular Cyclization
    The intermediate is then subjected to intramolecular cyclization under catalytic conditions with a base to close the bicyclic ring system, yielding the dihydro-cyclopenta[d]pyrimidine carboxylic acid structure.

  • Reaction Conditions:

    • Solvent: Absolute ethanol or other organic solvents
    • Temperature: Approximately 65 °C for coupling, followed by controlled cooling and filtration
    • Catalysts: Nickel chloride, cuprous iodide, triphenylphosphine as ligand
    • Base: N,N-diisopropylethylamine or similar bases
    • Reaction time: 8 hours for coupling step, followed by cyclization.

Yield: Approximately 73% for the coupling intermediate, with subsequent cyclization yields depending on conditions.

Condensation of Malonic Acid Derivatives and Guanidine

  • Starting from malonic acid derivatives and guanidine or guanidine salts, condensation under acidic or basic conditions can form the pyrimidine ring.
  • The cyclopentane ring is introduced via ring closure reactions, often facilitated by heating or catalysis.
  • This method is common for pyrimidine derivatives but specific detailed protocols for this exact compound are less documented in open literature.

Use of Catalysts and Reaction Optimization

  • Zinc chloride and other Lewis acids have been reported to enhance reaction efficiency and selectivity in related pyrimidine syntheses.
  • Reaction monitoring by high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is essential to optimize yield and purity.

Data Table Summarizing Preparation Parameters

Step Reagents/Conditions Catalyst(s) Temperature (°C) Time (hours) Yield (%) Notes
Coupling 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine + Acrylic acid + Base + Ligand NiCl2, CuI, Triphenylphosphine 65 8 73.1 Under nitrogen atmosphere, ethanol solvent
Intramolecular Cyclization Intermediate from coupling + Base + Catalyst Base (e.g., DIPEA), catalyst unspecified Ambient to mild heating 1-3 Variable Cyclization to form bicyclic structure
Condensation (alternative) Malonic acid derivatives + Guanidine Acidic or basic medium Reflux or heating Several Not specified Classical pyrimidine ring formation

Research Findings and Notes

  • The bicyclic structure of this compound is crucial for its biological activity, making the cyclization step a key synthetic challenge.
  • Optimization of catalyst type and reaction conditions significantly affects yield and purity.
  • Analytical techniques such as HPLC and MS are indispensable for monitoring reaction progress and product characterization.
  • While direct synthetic routes for this exact compound are limited in public literature, analogous pyrimidine derivatives provide a reliable framework for synthesis.
  • The compound’s synthesis is relevant in medicinal chemistry, especially for derivatives acting as sigma-1 receptor antagonists, which underscores the importance of efficient preparation methods.

Chemical Reactions Analysis

Cyclocondensation Reactions

The bicyclic core is synthesized via cyclocondensation between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. Sodium alkoxide solutions (e.g., sodium ethoxide or methoxide) act as both catalyst and base .

Example reaction conditions:

ReactantsCatalyst/BaseTemperature (°C)Yield (%)Product
2,5-Diarylidenecyclopentanone + PropanedinitrileNaOEt/NaOMe25–8065–826,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid derivatives

This method produces fused pyrimidine derivatives with substituents on the cyclopentane ring, enabling structural diversification .

Nucleophilic Substitution

The electron-deficient pyrimidine ring undergoes nucleophilic substitution at position 2 or 4. Chlorine or amino groups are common leaving groups.

Key transformations:

  • Amination: Reaction with ammonia or amines yields amino-substituted derivatives.

    Example: Reaction with benzylamine at 100°C produces 2-benzylamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid (84% yield).

  • Alkoxylation: Methanol/sodium methoxide under reflux replaces halides with methoxy groups (e.g., 91% yield for 4-methoxy derivatives) .

Oxidation

The cyclopentane moiety is susceptible to oxidation. Mn(OTf)₂ with t-BuOOH or H₂O₂ oxidizes the ring to form N-oxide derivatives :

Oxidizing AgentCatalystConditionsProductYield (%)
t-BuOOHMn(OTf)₂25°C, 24hPyrimidine N-oxide52–98
H₂O₂Mn(OTf)₂25°C, 24hCyclopentenopyridine N-oxide65

Reduction

The carboxylic acid group can be reduced to alcohols using DIBAL-H, though over-reduction may require subsequent PCC oxidation to aldehydes .

Esterification and Amidation

The carboxylic acid group participates in classic acid-derived reactions:

Reaction TypeReagentsConditionsProductYield (%)
EsterificationMethanol/H₂SO₄Reflux, 6hMethyl ester78
AmidationThionyl chloride + AmineRT, 12hPrimary/Secondary amides60-85

These derivatives are intermediates for sigma receptor antagonists and antiviral agents .

Functionalization via Electrophilic Aromatic Substitution

The pyrimidine ring undergoes electrophilic substitution at position 3 or 5. Notable examples include:

  • Nitration: HNO₃/H₂SO₄ introduces nitro groups (52% yield).

  • Sulfonation: SO₃/Pyridine adds sulfonic acid groups.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl/heteroaryl group introduction. HFIP solvent enhances reactivity in C–H activation :

Coupling PartnerCatalystConditionsProductYield (%)
Aryl boronic acidPd(OAc)₂80°C, 12h3-Aryl-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid70

Decarboxylation

Thermal decarboxylation (180–200°C) removes the carboxylic acid group, yielding 6,7-dihydro-5H-cyclopenta[d]pyrimidine .

Research Insights

  • Derivatives show enhanced bioactivity when the carboxylic acid is converted to amides or esters, improving membrane permeability .

  • Electron-withdrawing groups (e.g., nitro) increase electrophilic substitution rates at position 3.

  • Sodium alkoxide catalysts in cyclocondensation minimize side reactions, improving yield and purity .

Scientific Research Applications

Medicinal Applications

Anticancer Activity

Recent studies have indicated that derivatives of 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid exhibit significant anticancer properties. For instance, modifications to the compound have been shown to enhance its potency as an inhibitor of tubulin polymerization, a critical process in cancer cell proliferation. This inhibition is linked to the compound's ability to bind to the colchicine site on tubulin, thereby disrupting microtubule formation and leading to cell cycle arrest in cancer cells .

Case Study: Synthesis and Evaluation

A study synthesized a series of pyrimidine derivatives based on this compound, demonstrating strong anti-proliferative effects against various cancer cell lines, including melanoma and breast cancer. The compounds exhibited improved metabolic stability and water solubility, which are crucial for therapeutic efficacy .

CompoundCancer TypeIC50 (µM)Solubility (µg/mL)Metabolic Stability (min)
1eMelanoma0.2526.436
12bBreast0.3020.040

Agricultural Applications

Herbicidal Properties

The compound has also been identified as a potential herbicide. Research indicates that derivatives such as 4-chloro-6,7-dihydro-2-methyl-5H-cyclopenta[d]pyrimidine demonstrate effective phytotoxicity against various weeds when applied pre-emergence .

Case Study: Herbicide Efficacy

In trials, the application of this compound at a rate of 25 lbs per acre resulted in varying levels of phytotoxic effects on different plant species:

Plant SpeciesPhytotoxic Effect
RadishSevere
Sugar BeetSevere
Barnyard GrassModerate
Crab GrassModerate

These results highlight the compound's potential utility in agricultural settings for weed management.

Structural Modifications and Derivatives

Chemical Modifications

The synthesis of various derivatives has been explored to enhance the biological activity of this compound. For example, introducing different substituents at specific positions on the pyrimidine ring can significantly alter its pharmacological properties.

Table: Common Derivatives and Their Properties

Derivative NameStructure ModificationActivity Type
4-chloro-6,7-dihydroChlorine substitutionHerbicide
2-amino-6,7-dihydroAmino group additionAnticancer
2-methyl-6,7-dihydroMethyl substitutionAnticancer/Herbicide

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the particular target being studied.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs: Positional and Substituent Variations

Cyclopenta[b]pyridine Derivatives
  • 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid: Structure: Differs in the fused ring system ([b] vs. [d] pyrimidine) and substituent position (3-carboxylic acid). Properties: Molecular formula C9H9NO2, molecular weight 163.18 g/mol, and higher commercial availability compared to the [d]-pyrimidine analog . Applications: Not explicitly stated in the evidence, but its ester derivatives (e.g., ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate) are intermediates in organic synthesis .
  • 6,7-Dihydro-5H-cyclopenta[b]pyridine-2-carboxylic acid: Structure: Carboxylic acid at the 2-position of the [b]-pyridine ring. Properties: CAS 1140239-83-3, molecular formula C9H9NO2, molecular weight 163.18 g/mol . Synthesis: Likely via similar cycloaddition or functionalization routes as other cyclopenta[b]pyridine derivatives .
Chloro-Substituted Analog
  • 2-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine :
    • Structure : Chlorine substituent at the 2-position of the pyrimidine ring.
    • Properties : Molecular formula C7H7ClN2, SMILES C1CC2=CN=C(N=C2C1)Cl, and InChIKey YRPKTWHLIYZWGY-UHFFFAOYSA-N .
    • Reactivity : The electron-withdrawing chlorine substituent likely enhances electrophilic substitution reactivity compared to the carboxylic acid derivative.

Functional Analogs: Carboxylic Acid Esters and Carbonitriles

Pyrimidine-5-carboxylic Acid Esters
  • Ethyl 4-hydroxy-2-(methylsulfanyl)pyrimidine-5-carboxylate: Synthesis: Derived from S-methylisothiourea hemisulfate and diethyl ethoxymethylenemalonate in ethanol . Applications: Intermediate in pharmaceutical synthesis, highlighting the utility of ester groups in improving solubility or stability.
  • Ethyl 2-(trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylate :

    • Properties : LCMS m/z 366 [M+H]+, HPLC retention time 1.26 minutes .
    • Applications : Fluorinated analogs are common in agrochemicals and drug discovery due to enhanced metabolic stability.
Carbonitrile Derivatives (CAPDs)
  • 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-1): Synthesis: Produced via cycloaddition of 2,5-diarylcyclopentanones with acrylonitrile using sodium alkoxide catalysts . Applications: Demonstrated 97.7% corrosion inhibition efficiency for carbon steel in sulfuric acid, attributed to mixed physical/chemical adsorption on metal surfaces . Mechanism: Supported by DFT calculations and Monte Carlo simulations, showing strong correlation between molecular structure and inhibitor performance .

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Applications Reference
6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid C8H8N2O2 164.16 5-carboxylic acid Limited (discontinued)
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid C9H9NO2 163.18 3-carboxylic acid Synthetic intermediate
2-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine C7H7ClN2 154.60 2-chloro Electrophilic reactivity studies
CAPD-1 (3-carbonitrile derivative) C11H9N3 183.21 3-carbonitrile Corrosion inhibitor (97.7% efficiency)
Ethyl 2-(trifluoromethyl)-pyrimidine-5-carboxylate C14H10F6N2O2 366.23 5-ester, 2-CF3 Agrochemical/drug intermediate

Biological Activity

6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its unique bicyclic structure, which combines a cyclopentane ring with a pyrimidine moiety, contributes to its biological activity. This article reviews the compound's synthesis, biological interactions, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C8_{8}H10_{10}N2_{2}O2_{2}
  • Molecular Weight : Approximately 179.18 g/mol
  • IUPAC Name : 2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid

The compound features both an amino group and a carboxylic acid functional group, which enhance its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves cyclocondensation reactions. One common method includes:

  • Reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile.
  • Use of sodium alkoxide (e.g., sodium ethoxide or sodium methoxide) as both reagent and catalyst.

This process allows for the formation of the desired bicyclic structure through careful manipulation of reaction conditions to optimize yield and purity.

Research indicates that this compound interacts with specific biological targets such as sigma-1 receptors. This interaction is crucial for understanding its potential role in pain modulation and other therapeutic applications.

Pharmacological Studies

  • Analgesic Properties : Studies have shown that compounds similar to 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives exhibit analgesic effects by modulating sigma receptors, which are implicated in pain pathways.
  • Antiproliferative Activity : Preliminary research suggests that this compound may possess antiproliferative properties, making it a candidate for cancer treatment. In vitro studies have demonstrated significant growth inhibition against various cancer cell lines .

Case Studies

A notable study evaluated the compound's efficacy against different protein kinases and cellular receptors:

  • Screening Results : In a panel of 140 protein kinases, two showed less than 50% residual activity when treated with the compound.
  • Lipid Kinases : The compound exhibited a binding affinity (KD_D) of 7.1 nM for PI5P4Kγ, indicating strong potential as a selective inhibitor in lipid metabolism pathways .

Data Table: Biological Activity Overview

Biological ActivityObservationsReference
Sigma Receptor InteractionModulates pain pathways
Antiproliferative EffectsSignificant growth inhibition in cancer cells
Protein Kinase InhibitionKD_D = 7.1 nM for PI5P4Kγ

Q & A

Q. What are the established synthetic routes for 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid and its derivatives?

The synthesis typically involves cyclocondensation reactions. For example, substituted cyclopenta-fused pyrimidines are synthesized via multicomponent reactions using cyclopentanone derivatives, urea/thiourea, and substituted aldehydes under acid catalysis. Key intermediates like 2-(3-oxo-1-arylpropyl)cyclopentanones are formed, followed by cyclization with nitriles or amidines . Modifications include introducing substituents (e.g., thiophene, halogens) to enhance reactivity or solubility. Reaction optimization (e.g., solvent choice, temperature) is critical for yield improvement .

Q. How are structural and purity characteristics of this compound validated experimentally?

Characterization employs:

  • Spectroscopy : IR for functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹), ¹H/¹³C NMR for regiochemistry (e.g., cyclopenta ring protons at δ 2.5–3.5 ppm, pyrimidine protons at δ 8.0–9.0 ppm) .
  • Elemental analysis : Confirms stoichiometry (e.g., C: 74.23%, H: 5.57%, N: 4.56% for C₁₉H₁₇NOS derivatives) .
  • Chromatography : HPLC or TLC to assess purity (>95% typical for research-grade samples) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?

Discrepancies in NMR or mass spectra often arise from tautomerism or stereochemical variations. For example, cyclopenta-fused pyrimidines may exhibit keto-enol tautomerism, altering proton chemical shifts. Resolution methods include:

  • Variable-temperature NMR to identify dynamic equilibria.
  • X-ray crystallography for unambiguous structural assignment (e.g., confirming substituent orientation in triazolothiadiazine derivatives) .
  • Computational modeling (DFT) to predict stable tautomers and compare with experimental data .

Q. How do substituents on the cyclopenta-pyrimidine core influence pharmacological activity?

Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., Cl, Br) enhance binding to enzyme active sites (e.g., kinase inhibitors).
  • Thiophene or pyrazole substituents improve solubility and bioavailability .
  • Carboxylic acid moiety enables salt formation (e.g., sodium salts for enhanced aqueous stability) .
    Methodologically, SAR is assessed via:
  • In vitro assays (e.g., IC₅₀ determination against target enzymes).
  • Molecular docking to predict binding interactions .

Q. What experimental precautions are critical when handling this compound?

While specific safety data for this compound are limited, analogous cyclopenta-fused heterocycles require:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods due to potential respiratory irritation (H335) .
  • Storage : Under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .

Methodological Recommendations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for cyclopenta-pyrimidine derivatives .
  • Data Interpretation : Cross-validate spectral data with computational tools (e.g., ACD/Labs or MestReNova) to resolve ambiguities .
  • Biological Testing : Prioritize derivatives with logP <3.5 for improved pharmacokinetics in early-stage drug discovery .

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